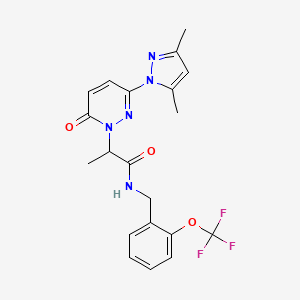

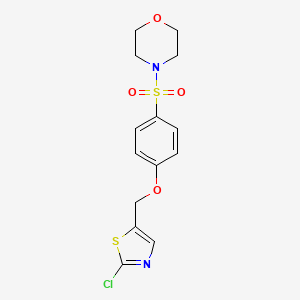

(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a critical structure in a variety of pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a morpholinosulfonyl group and a phenyl ring, but without the exact structure, a detailed analysis isn’t possible.Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of other functional groups in the compound would also influence its reactivity.Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability would depend on the exact structure of the compound. For instance, a related compound, (2-chloro-1,3-thiazol-5-yl)methyl acetate, is reported to have a melting point of 75 - 80°C .Applications De Recherche Scientifique

QSAR Analysis for Antioxidant Activity

A study focused on determining the molecular structure parameters of new derivatives similar to the compound of interest and performed QSAR analysis to establish a theoretical basis for designing new potential antioxidants. This research indicates that modifications in the molecular structure, such as polarisation, dipole moment, lipophilicity, and energy parameters, can significantly influence antioxidant activity. The findings suggest that molecules with smaller volume and surface area exhibit higher levels of antioxidant activity, providing insights into the design of new antioxidants (Drapak et al., 2019).

Photocatalytic Properties for Dye Degradation

Another study explored the use of ether-bridged dicarboxylic acids and N-donor co-ligands to synthesize coordination polymeric architectures. These materials demonstrated promising photocatalytic properties for UV-light-driven degradation of methyl violet, a model organic dye pollutant. This application underscores the potential of structurally similar compounds in environmental cleanup and pollution control processes (Lu et al., 2021).

Domino Synthesis of Heteroaryl-Phenyl Quinazolines

A domino synthesis approach was employed to create 4-heteroaryl-2-phenylquinazolines bearing substituents that resemble the structural motifs of the compound . This method demonstrates an efficient strategy for synthesizing complex heterocyclic structures, which are of interest for their diverse biological activities and potential pharmaceutical applications (Fathalla et al., 2008).

Antimicrobial Screening

Compounds bearing structural similarities to "(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether" have been synthesized and screened for antimicrobial activity. These studies contribute to the search for new antimicrobial substances, addressing the challenge of microbial resistance to existing drugs. The research demonstrates that certain derivatives exhibit pronounced antibacterial effects, highlighting their potential as leads for developing new antimicrobial agents (Yeromina et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S2/c15-14-16-9-12(22-14)10-21-11-1-3-13(4-2-11)23(18,19)17-5-7-20-8-6-17/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUYVILPLDXQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)

![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)

![(E)-2-cyano-3-(4-dodecoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2611080.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)

![(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2611083.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)

![8-chloro-2-(2-(4-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611088.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)